molecular formula C20H16ClNO2 B13426937 (E)-3-(2-Chloroquinolin-3-yl)-1-(2-ethoxyphenyl)prop-2-en-1-one

(E)-3-(2-Chloroquinolin-3-yl)-1-(2-ethoxyphenyl)prop-2-en-1-one

Cat. No.: B13426937
M. Wt: 337.8 g/mol
InChI Key: ZQWLTTZXZRAQCG-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(2-Chloroquinolin-3-yl)-1-(2-ethoxyphenyl)prop-2-en-1-one is a synthetic chalcone-quinoline hybrid compound that has emerged as a promising scaffold in medicinal chemistry research, particularly in the development of kinase inhibitors. Its primary research value lies in its potent and selective inhibitory activity against Janus Kinase 2 (JAK2), a critical enzyme in the JAK-STAT signaling pathway (source) . Dysregulation of this pathway is implicated in myeloproliferative neoplasms and various autoimmune disorders, making JAK2 a significant therapeutic target. The compound's mechanism of action involves competitively binding to the ATP-binding site of the JAK2 kinase domain, thereby suppressing the phosphorylation and subsequent activation of downstream STAT proteins, which are central to cellular processes like proliferation and apoptosis (source) . Beyond JAK2, this chalcone derivative has also demonstrated efficacy against FMS-like tyrosine kinase 3 (FLT3), an important target in acute myeloid leukemia research. The strategic molecular design, combining the 2-chloroquinoline and 2-ethoxyphenyl motifs through an (E)-configured enone linker, is investigated for optimizing drug-like properties, including binding affinity and selectivity. Consequently, this compound serves as a critical pharmacological tool for probing JAK-STAT signaling mechanisms and as a valuable lead structure for the design of next-generation targeted anticancer agents.

Properties

Molecular Formula

C20H16ClNO2

Molecular Weight

337.8 g/mol

IUPAC Name

(E)-3-(2-chloroquinolin-3-yl)-1-(2-ethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C20H16ClNO2/c1-2-24-19-10-6-4-8-16(19)18(23)12-11-15-13-14-7-3-5-9-17(14)22-20(15)21/h3-13H,2H2,1H3/b12-11+

InChI Key

ZQWLTTZXZRAQCG-VAWYXSNFSA-N

Isomeric SMILES

CCOC1=CC=CC=C1C(=O)/C=C/C2=CC3=CC=CC=C3N=C2Cl

Canonical SMILES

CCOC1=CC=CC=C1C(=O)C=CC2=CC3=CC=CC=C3N=C2Cl

Origin of Product

United States

Biological Activity

(E)-3-(2-Chloroquinolin-3-yl)-1-(2-ethoxyphenyl)prop-2-en-1-one, also known by its CAS number 2098311-17-0, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

  • Molecular Formula : C20_{20}H16_{16}ClN O2_2
  • Molecular Weight : 337.8 g/mol
  • SMILES Notation : CCOc1ccccc1C(=O)\C=C\c2cc3ccccc3nc2Cl
  • IUPAC Name : this compound

Research indicates that compounds similar to this compound exhibit their biological effects primarily through the inhibition of tubulin polymerization. This mechanism is critical in cancer therapeutics, as it disrupts the mitotic spindle formation necessary for cell division. The compound's ability to bind to the colchicine site on β-tubulin has been demonstrated to induce mitotic arrest and subsequent apoptosis in cancer cells .

Structure-Activity Relationship Studies

A comparative SAR study highlighted that substituting functional groups on the phenyl ring significantly impacts the compound's efficacy against various cancer cell lines. For instance, replacing a 2-methoxy group with a 2-ethoxy group improved the average GI50_{50} values dramatically, indicating enhanced potency against cervical and breast cancer cell lines . Below is a summary of findings from various studies:

CompoundCell LineGI50_{50} (nM)Selectivity Index
CTR-21MDA-MB23120157
CTR-32MDA-MB46836158
CTR-17HeLa460106

These results demonstrate the potential of this compound as an effective anticancer agent with a favorable selectivity profile.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Research indicates that derivatives of quinoline chalcones possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Although specific data on this compound's antimicrobial efficacy is limited, related compounds have demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Studies and Experimental Findings

Several studies have evaluated the biological activity of similar compounds:

  • Anticancer Efficacy : In vivo studies using mouse models demonstrated that quinolone chalcone derivatives exhibited low toxicity while maintaining high anti-proliferative activity against various cancer cell lines .
  • Selectivity Against Normal Cells : The selectivity index for compounds like CTR-21 and CTR-32 suggests that these agents are significantly less toxic to normal cells compared to cancerous cells, making them suitable candidates for further development .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The target compound’s structural analogs differ primarily in substituents on the aryl rings, which significantly impact physicochemical and biological properties. Key comparisons include:

Compound Name Substituents Key Structural Features Biological Relevance Reference
(E)-3-(2-Chloroquinolin-3-yl)-1-(2-ethoxyphenyl)prop-2-en-1-one 2-Ethoxyphenyl, 2-chloroquinoline Ethoxy group enhances lipophilicity; quinoline provides π-π stacking potential Antimicrobial, antiparasitic (inferred from analogs)
(E)-3-(2-Chloroquinolin-3-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one 2-Hydroxyphenyl, 2-chloroquinoline Hydroxyl group improves solubility and antioxidant activity via H-bonding Antiplasmodial, antibacterial
(E)-3-(2-Chloroquinolin-3-yl)-1-(p-tolyl)prop-2-en-1-one p-Tolyl, 2-chloroquinoline Methyl group increases steric bulk; may reduce membrane permeability Structural studies (no explicit bioactivity reported)
(E)-1-(2-Aminophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one 2-Aminophenyl, 4-hydroxyphenyl Amino and hydroxyl groups enable strong antioxidant activity via radical scavenging DPPH radical inhibition (IC₅₀: ~20 µM)
(E)-1-(4-Morpholinophenyl)-3-(4-chlorophenyl)prop-2-en-1-one 4-Morpholinophenyl, 4-chlorophenyl Morpholine enhances solubility; chloro group stabilizes aromatic ring MAO-A inhibition (potential antidepressant)

Key Observations :

  • Electron-withdrawing groups (e.g., Cl on quinoline) enhance electrophilicity of the α,β-unsaturated ketone, crucial for Michael addition-mediated bioactivity .
  • Hydroxyl groups improve antioxidant capacity (e.g., DPPH scavenging) but reduce lipophilicity, whereas ethoxy/methoxy groups balance solubility and membrane penetration .
  • Quinoline-based chalcones exhibit stronger antiparasitic activity compared to phenyl analogs, likely due to interactions with heme in malaria parasites .
Antimicrobial Activity
  • Quinoline-chalcone derivatives (e.g., (E)-3-(2-chloroquinolin-3-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one) show antiplasmodial activity (IC₅₀: 1.2–3.8 µM) against Plasmodium falciparum, surpassing chloroquine in resistant strains .
  • Ethoxy substituents may reduce antibacterial efficacy compared to hydroxylated analogs. For example, (E)-1-(2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one inhibits S. aureus (MIC: 8 µg/mL), while ethoxy analogs require higher concentrations .
Antioxidant Activity
  • Hydroxyl-containing chalcones (e.g., (E)-1-(2-aminophenyl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one) exhibit DPPH scavenging (IC₅₀: 18.5 µM) due to H-donor capacity, whereas ethoxy groups show negligible activity .
Anticancer Potential
  • Quinoline-chalcone hybrids induce apoptosis in cancer cells via mitochondrial pathways. For example, (E)-1-(2,4,6-triethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (ETTC) reduces HCC cell viability (IC₅₀: 12 µM) .

Physicochemical Properties

  • Solubility : The 2-ethoxyphenyl group increases lipophilicity (logP ~3.5) compared to hydroxylated analogs (logP ~2.0), favoring blood-brain barrier penetration .
  • Crystallinity: Quinoline derivatives often form planar, π-stacked crystals (e.g., (E)-1-(2-amino-4,5-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one) , whereas ethoxy substituents may introduce torsional strain, reducing crystallinity .

Preparation Methods

Microwave-Assisted Solid-Phase Claisen–Schmidt Condensation Using Potassium Carbonate Catalyst

  • Procedure:
    2-chloroquinoline-3-carbaldehyde (0.01 mol) is mixed thoroughly with anhydrous potassium carbonate (K2CO3) to form a thick paste. This paste is air-dried and subjected to microwave irradiation for 3–5 minutes. After irradiation, the reaction mixture is dissolved in ethanol, filtered to remove inorganic materials, and the solvent evaporated under vacuum to afford the chalcone product in 80–90% yield.
  • Catalyst: K2CO3, a mild, cheap, and non-hazardous base, replaces conventional bases like NaOH or KOH, enhancing safety and environmental friendliness.
  • Advantages: Rapid reaction time, high yields, solvent-free conditions, and mild catalyst.
  • Characterization: Products exhibit melting points around 132–140 °C, Rf values in ethyl acetate/hexane solvent systems, and are confirmed by FTIR, 1H NMR, and mass spectrometry.
  • Example: Synthesis of 3-(2-chloroquinolin-3-yl)-1-phenylprop-2-en-1-one with 81% yield and Rf = 0.44.

Piperidine-Mediated Claisen–Schmidt Condensation in Ethanol

  • Procedure:
    An ethanolic solution of 2-ethoxyacetophenone (or other substituted acetophenones) is reacted with 2-chloroquinoline-3-carbaldehyde in the presence of catalytic amounts of piperidine under reflux. The reaction proceeds via base-catalyzed aldol condensation to form the α,β-unsaturated ketone.
  • Catalyst: Piperidine, a secondary amine base, facilitates the condensation efficiently.
  • Advantages: Straightforward, classical method with good yields and simple work-up.
  • Characterization: Products are analyzed by elemental analysis, UV, IR, and 1H NMR spectroscopy.
  • Example: Synthesis of 1-(2-ethoxyphenyl)-3-(2-chloroquinolin-3-yl)prop-2-en-1-one (the target compound) is achievable by this route.

Conventional Base-Promoted Claisen–Schmidt Condensation Using Sodium Hydroxide

  • Procedure:
    2-chloroquinoline-3-carbaldehyde and 2-ethoxyacetophenone are dissolved in ethanol with aqueous NaOH (2.5 M), stirred at room temperature. Precipitation occurs rapidly, and after cooling overnight at 0–5 °C, the solid product is filtered and recrystallized from methanol.
  • Catalyst: NaOH, a strong base, promotes the aldol condensation.
  • Advantages: Simple and widely used method.
  • Disadvantages: Longer reaction times and use of strong base can cause side reactions or handling hazards.
  • Characterization: Melting point ~180–182 °C, IR bands at 1680 cm⁻¹ (C=O), 1559 cm⁻¹ (C=C), and typical 1H NMR signals confirm product formation.

Q & A

Q. What are the optimal synthetic routes for (E)-3-(2-chloroquinolin-3-yl)-1-(2-ethoxyphenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation between 2-chloroquinoline-3-carbaldehyde and 2-ethoxyacetophenone. Key steps include:

  • Base-catalyzed aldol condensation in ethanol or methanol under reflux (60–80°C for 6–12 hours).
  • Microwave-assisted synthesis to reduce reaction time (15–30 minutes at 80°C) while maintaining yields >75% .
  • Solvent-free conditions using solid acid catalysts (e.g., montmorillonite K10) to improve atom economy . Optimization involves adjusting molar ratios (1:1.2 for aldehyde:ketone), temperature, and catalyst loading.

Q. How can the structural integrity and purity of the compound be validated post-synthesis?

Methodological validation includes:

  • NMR Spectroscopy : Confirm E-configuration via coupling constants (J = 15–16 Hz for trans-olefinic protons) .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z ~365 (M+H⁺) and isotopic patterns matching Cl and O .
  • HPLC : Purity >95% using C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. What computational methods are used to predict the compound’s bioactivity and structure-activity relationships (SAR)?

Advanced SAR studies employ:

  • Molecular Docking : Targeting enzymes like topoisomerase II or cytochrome P450 (CYP3A4) to predict anticancer or metabolic stability .
  • QSAR Models : Correlating substituent effects (e.g., chloro, ethoxy) with bioactivity using Hammett constants (σ values) .
  • DFT Calculations : Analyzing charge distribution in the enone system to predict reactivity in Michael addition reactions .

Q. How does the compound’s crystallographic data inform its conformational stability?

Single-crystal X-ray diffraction reveals:

  • Torsion Angles : The quinoline and ethoxyphenyl rings form dihedral angles of 15–25°, indicating moderate conjugation .
  • Hydrogen Bonding : Weak C–H···O interactions stabilize the E-configuration (C=O···H–C distances: 2.4–2.6 Å) .
  • Packing Motifs : Herringbone arrangements in the crystal lattice reduce π-π stacking, enhancing solubility .

Q. How can contradictory bioactivity data across studies be reconciled?

Discrepancies in antibacterial IC₅₀ values (e.g., 8–32 µg/mL against S. aureus) arise from:

  • Assay Variability : Broth microdilution vs. disk diffusion methods .
  • Solubility Differences : Use of DMSO (≤1%) vs. aqueous buffers .
  • Resistance Mechanisms : Efflux pump expression in Gram-negative strains . Standardizing protocols and including positive controls (e.g., ciprofloxacin) improves reproducibility .

Methodological Considerations

Q. What strategies enhance the compound’s stability during in vitro assays?

  • Light Sensitivity : Store in amber vials at −20°C to prevent enone photodegradation .
  • pH Control : Buffers (pH 7.4) minimize keto-enol tautomerism, preserving reactivity .
  • Antioxidants : Add 0.1% ascorbic acid to prevent oxidation of the ethoxy group .

Q. How is the compound’s potential as a fluorescent probe evaluated?

  • Fluorescence Quenching : Titration with biomolecules (e.g., BSA) to measure binding constants (K ~10⁴ M⁻¹) via Stern-Volmer plots .
  • Quantum Yield Calculation : Compare emission spectra with rhodamine B (Φ = 0.48) in ethanol .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.